(2r)-2-Amino-2-(6-chloro(3-pyridyl))ethan-1-ol hcl (2r)-2-Amino-2-(6-chloro(3-pyridyl))ethan-1-ol hcl
Brand Name: Vulcanchem
CAS No.: 2089671-27-0
VCID: VC4683410
InChI: InChI=1S/C7H9ClN2O.ClH/c8-7-2-1-5(3-10-7)6(9)4-11;/h1-3,6,11H,4,9H2;1H/t6-;/m0./s1
SMILES: C1=CC(=NC=C1C(CO)N)Cl.Cl
Molecular Formula: C7H10Cl2N2O
Molecular Weight: 209.07

(2r)-2-Amino-2-(6-chloro(3-pyridyl))ethan-1-ol hcl

CAS No.: 2089671-27-0

Cat. No.: VC4683410

Molecular Formula: C7H10Cl2N2O

Molecular Weight: 209.07

* For research use only. Not for human or veterinary use.

(2r)-2-Amino-2-(6-chloro(3-pyridyl))ethan-1-ol hcl - 2089671-27-0

Specification

CAS No. 2089671-27-0
Molecular Formula C7H10Cl2N2O
Molecular Weight 209.07
IUPAC Name (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C7H9ClN2O.ClH/c8-7-2-1-5(3-10-7)6(9)4-11;/h1-3,6,11H,4,9H2;1H/t6-;/m0./s1
Standard InChI Key PIOARNGHMWBQRB-RGMNGODLSA-N
SMILES C1=CC(=NC=C1C(CO)N)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Configuration

The compound, assigned the PubChem CID 134129762, has the molecular formula C₇H₁₀Cl₂N₂O and a molecular weight of 209.07 g/mol . Its IUPAC name, (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol hydrochloride, reflects its stereochemistry at the C2 position (R-configuration) and the presence of a hydrochloride salt. The pyridine ring is substituted at the 3-position with a chlorine atom and a β-amino alcohol side chain (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₀Cl₂N₂O
Molecular Weight209.07 g/mol
Parent CompoundCID 96851164
SMILESC1=CC(=NC=C1C@HN)Cl.Cl
InChI KeyPIOARNGHMWBQRB-RGMNGODLSA-N

The chiral center at C2 is critical for its biological activity, as enantiomeric purity often influences receptor binding affinity . The hydrochloride salt enhances solubility, a common modification for pharmaceutical intermediates .

Spectroscopic and Crystallographic Data

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthetic route involves the enantioselective reduction of α-chloroketone precursors. For example, 2-chloro-1-(6-chloropyridin-3-yl)ethanone (CID 10797730, MW 190.02 g/mol) could serve as a starting material . Catalytic asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) would yield the (R)-enantiomer with high enantiomeric excess .

Table 2: Synthetic Precursors and Intermediates

CompoundRoleMolecular FormulaSource
2-Chloro-1-(6-chloropyridin-3-yl)ethanoneα-ChloroketoneC₇H₅Cl₂NO
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanolParent alcoholC₇H₉ClN₂O

Diastereoselective Approaches

Studies on analogous compounds highlight diastereoselective methods for accessing enantiopure β-amino alcohols. For instance, Scheme 1 in describes the enantioselective reduction of α-chloroketones using transition-metal catalysts, followed by amination to introduce the amino group. Similar strategies could be adapted for this compound, with hydrochloric acid used to form the final hydrochloride salt .

CompoundTarget ReceptorAffinity (Ki)Source
(R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethanolmAChRs<10 nM
(R)-2-Amino-2-(6-chloro(3-pyridyl))ethanol hydrochloridemAChRs (predicted)N/A

The chloro-pyridyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to phenyl analogs .

Future Directions and Research Gaps

Optimization of Synthetic Routes

Current methods rely on multi-step sequences with moderate yields. Flow chemistry or enzymatic catalysis could improve efficiency and enantioselectivity .

In Vivo Pharmacokinetic Studies

While in vitro receptor affinity is promising, in vivo studies are required to assess bioavailability and metabolic stability. Radiolabeling (e.g., with ¹¹C or ¹⁸F) could enable PET imaging of receptor occupancy .

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